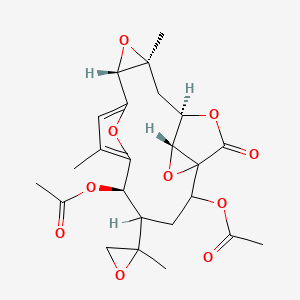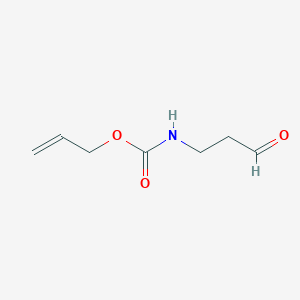
Prop-2-en-1-yl (3-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
allyl (3-oxopropyl)carbamate , has the chemical formula C7H11NO3. It is a compound with interesting properties and applications.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of allylamine with ethyl chloroformate (ClCOOEt) under basic conditions. The reaction proceeds as follows:
Allylamine+Ethyl Chloroformate→Prop-2-en-1-yl (3-oxopropyl)carbamate
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine or sodium bicarbonate) as a catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar principles. specific industrial processes and conditions may vary.
Análisis De Reacciones Químicas
Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:
Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Ethyl Chloroformate: Used for carbamate formation.
Triethylamine: Often employed as a base in the synthesis.
Hydrochloric Acid (HCl): Used for hydrolysis.
Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.
Pesticide Development: Carbamates are used as insecticides and herbicides.
Polymer Chemistry: For modifying polymer surfaces.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.
Comparación Con Compuestos Similares
Prop-2-en-1-yl (3-oxopropyl)carbamate shares similarities with other carbamates, such as N-(Prop-2-en-1-yl)acetamide (CAS Number: 692-33-1). its unique structure sets it apart.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Propiedades
Número CAS |
164532-49-4 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
prop-2-enyl N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10) |
Clave InChI |
ZXJDQMLKHHAXMM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


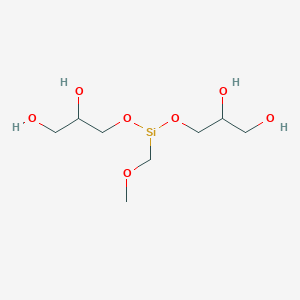
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

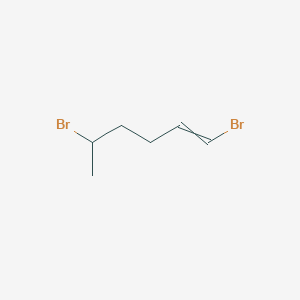

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
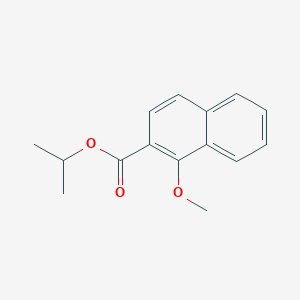
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
